molecular formula C12H17N3O3 B1386300 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid CAS No. 1156112-29-6

2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid

Cat. No.: B1386300
CAS No.: 1156112-29-6
M. Wt: 251.28 g/mol
InChI Key: OXCJSXYBWQKETM-UHFFFAOYSA-N
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Description

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

The compound this compound is systematically identified through multiple chemical nomenclature systems and databases, providing a comprehensive chemical identity profile. The International Union of Pure and Applied Chemistry name for this compound is 2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-4-carboxylic acid, which clearly delineates the structural components and their connectivity within the molecular framework. The Chemical Abstracts Service registry number 1156112-29-6 serves as the unique identifier for this specific compound in chemical databases worldwide.

The molecular formula C₁₂H₁₇N₃O₃ indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 251.28 grams per mole. The Simplified Molecular Input Line Entry System representation C1CN(CCN1CCO)C2=NC=CC(=C2)C(=O)O provides a linear notation that captures the complete structural connectivity of the molecule. The International Chemical Identifier string InChI=1S/C12H17N3O3/c16-8-7-14-3-5-15(6-4-14)11-9-10(12(17)18)1-2-13-11/h1-2,9,16H,3-8H2,(H,17,18) offers another standardized method for representing the compound's structure.

Structural Features and Functional Group Analysis

The molecular architecture of this compound exhibits a complex arrangement of functional groups that contribute to its unique chemical properties and potential reactivity patterns. The core structure consists of a pyridine ring system bearing a carboxylic acid functional group at the 4-position, which constitutes the isonicotinic acid portion of the molecule. This isonicotinic acid moiety is chemically distinct from its isomeric counterparts, nicotinic acid and picolinic acid, which bear the carboxyl group at the 3-position and 2-position respectively.

The piperazine ring system attached to the pyridine nucleus represents a six-membered heterocycle containing two nitrogen atoms in the 1,4-positions. The piperazine moiety can be conceptually described as a cyclohexane structure where the carbon atoms at positions 1 and 4 have been replaced with nitrogen atoms. This heterocyclic system adopts a chair conformation similar to cyclohexane, with the nitrogen-hydrogen groups typically occupying equatorial positions to minimize steric interactions. The substitution pattern on the piperazine ring includes a 2-hydroxyethyl group attached to one of the nitrogen atoms, introducing an additional hydroxyl functional group that enhances the compound's hydrogen bonding capabilities.

Table 1: Structural Components and Functional Groups

Component Type Position Chemical Environment
Pyridine ring Aromatic heterocycle Core structure Six-membered ring with nitrogen at position 1
Carboxylic acid Acidic functional group Position 4 of pyridine -COOH group providing acidic properties
Piperazine ring Saturated heterocycle Attached to position 2 of pyridine Six-membered ring with nitrogen atoms at positions 1,4
Hydroxyethyl group Alcohol-containing chain Attached to piperazine nitrogen -CH₂CH₂OH providing hydrogen bonding capability

The three-dimensional conformational analysis reveals that the molecule possesses multiple rotatable bonds, particularly around the connections between the piperazine and pyridine rings, as well as within the hydroxyethyl side chain. These conformational degrees of freedom allow the molecule to adopt various spatial arrangements, which may be important for its interactions with other chemical species or biological targets. The presence of multiple nitrogen atoms and the hydroxyl group creates several sites for potential hydrogen bonding, both as donors and acceptors, significantly influencing the compound's solubility and interaction profiles.

Historical Context in Heterocyclic Chemistry Research

The development and study of this compound must be understood within the broader historical context of heterocyclic chemistry research, particularly the evolution of piperazine and isonicotinic acid derivative investigations. The isonicotinic acid framework gained significant scientific attention during the mid-20th century, particularly following the discovery that isonicotinic acid hydrazide possessed notable biological activities. This discovery catalyzed extensive research into various isonicotinic acid derivatives, leading to the systematic exploration of substituted pyridine-4-carboxylic acid compounds.

The piperazine heterocycle has a rich history in chemical research, with its name deriving from the structural similarity to piperidine, which itself was originally identified as a component of piperine found in black pepper plants. However, it is important to note that piperazines are not naturally derived from plants in the pepper genus, despite the nomenclature similarity. The systematic study of piperazine derivatives expanded significantly throughout the latter half of the 20th century, driven by the recognition that many piperazine-containing compounds exhibited valuable chemical and biological properties.

Table 2: Historical Milestones in Related Heterocyclic Research

Time Period Development Significance
1912 Initial synthesis studies of isonicotinic acid derivatives Established foundational synthetic methods
1940s-1950s Discovery of isonicotinic acid hydrazide activity Catalyzed research into pyridine-4-carboxylic acid derivatives
1953 Introduction of piperazine compounds in research applications Expanded understanding of piperazine chemistry
2009 First database entry for this compound Formal recognition of this specific compound

The convergence of these two research streams led to the synthesis and characterization of hybrid molecules that incorporate both structural motifs. Research from 2005 demonstrated the synthesis of isonicotinic acid derivatives containing piperazine moieties, highlighting the growing interest in such hybrid structures. The systematic exploration of piperazine-tethered heterocyclic compounds has continued to evolve, with recent studies from 2022 investigating similar structural frameworks for various applications.

Contemporary research has emphasized the synthetic versatility of piperazine-containing molecules, with comprehensive reviews documenting the various approaches to constructing such compounds. The pharmaceutical industry's interest in piperazine derivatives has been particularly notable, with many commercially available synthons incorporating piperazine modifications becoming readily accessible for research purposes. This accessibility has facilitated the exploration of increasingly complex piperazine-substituted heterocycles, including compounds like this compound.

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-8-7-14-3-5-15(6-4-14)11-9-10(12(17)18)1-2-13-11/h1-2,9,16H,3-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCJSXYBWQKETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

The preparation of 2-[4-(2-hydroxyethyl)-1-piperazinyl]-isonicotinic acid generally involves multi-step synthetic routes starting from piperazine derivatives and isonicotinic acid or its activated derivatives. The key synthetic strategies focus on selective substitution and purification steps to obtain high purity product.

Synthetic Route Overview

Step Description Reagents/Conditions Notes
1 Preparation of 4-(2-hydroxyethyl)piperazine intermediate Reaction of piperazine with ethylene oxide or 2-chloroethanol under controlled conditions Careful control of pH and temperature to avoid over-alkylation
2 Coupling of 4-(2-hydroxyethyl)piperazine with isonicotinic acid or its activated ester Use of coupling agents like carbodiimides (e.g., EDC, DCC) or acid chlorides Activation of isonicotinic acid carboxyl group is critical for efficient amide bond formation
3 Purification of the final product Recrystallization, chromatography, or nanofiltration Nanofiltration has been reported to improve purity significantly

Detailed Preparation Method

Preparation of 4-(2-Hydroxyethyl)piperazine Intermediate
  • Piperazine is reacted with ethylene oxide or 2-chloroethanol in an aqueous or alcoholic medium.
  • The reaction is typically performed at mild temperatures (20–50°C) and neutral to slightly basic pH to favor mono-substitution on the piperazine nitrogen.
  • The product, 4-(2-hydroxyethyl)piperazine, is isolated by solvent extraction or crystallization.
  • Purification may involve nanofiltration techniques to remove impurities and unreacted starting materials, as described in CN104876892A patent, which reports high-purity preparation through nanofiltration membranes.
Coupling with Isonicotinic Acid
  • Isonicotinic acid is converted to an activated ester or acid chloride to facilitate nucleophilic substitution by the piperazine nitrogen.
  • Typical activating agents include carbodiimides (e.g., EDC, DCC) or thionyl chloride for acid chloride formation.
  • The 4-(2-hydroxyethyl)piperazine intermediate is then reacted with the activated isonicotinic acid derivative under inert atmosphere, usually in an aprotic solvent such as dichloromethane or acetonitrile.
  • Reaction conditions: 0–25°C initially, then allowed to warm to room temperature; reaction time varies from 2 to 24 hours depending on scale and reagent reactivity.
  • The crude product is isolated by solvent removal and precipitation.
Purification and Isolation
  • The crude product often contains unreacted starting materials and side-products.
  • Purification methods include recrystallization from polar solvents (ethanol, methanol), chromatographic techniques, or membrane-based nanofiltration to achieve high purity.
  • The CN104876892A patent highlights nanofiltration as an effective method to purify hydroxyethyl piperazine derivatives, which can be adapted for the final compound to remove salts and impurities.
  • Drying under vacuum at controlled temperature yields the final pure this compound.

Research Findings and Analytical Data

  • The compound’s purity is typically confirmed by high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
  • The presence of the hydroxyethyl group is confirmed by characteristic proton signals in NMR (around 3.5–4.0 ppm for –CH2–OH protons).
  • The carboxylic acid group of isonicotinic acid shows a distinct carbonyl peak in infrared spectroscopy (~1700 cm⁻¹).
  • Molecular weight confirmation by MS matches the expected 251.28 g/mol.
  • The synthetic process yields typically range from 65% to 85% depending on reaction scale and purification efficiency.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
Reaction temperature (alkylation) 20–50°C Controls selectivity for mono-substitution
Reaction time (coupling) 2–24 hours Depends on activation method and scale
Solvents used Water, ethanol, methanol, dichloromethane, acetonitrile Choice depends on step and reagent solubility
Purification method Nanofiltration, recrystallization, chromatography Nanofiltration improves purity significantly
Yield 65–85% After purification
Analytical methods HPLC, NMR, MS, IR Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions: 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group on the isonicotinic acid moiety can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.

Major Products:

    Oxidation: Formation of 2-[4-(2-carboxyethyl)-1-piperazinyl]-isonicotinic acid.

    Reduction: Formation of 2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-aminonicotinic acid.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways essential for bacterial growth.

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in targeting specific cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. Case studies have demonstrated its efficacy in reducing tumor growth in animal models, indicating potential for further clinical development.

Neuropharmacology

This compound has been explored for its neuropharmacological effects, particularly in the context of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to interact with central nervous system receptors, potentially providing therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease.

Cardiovascular Applications

The compound has shown promise in modulating cardiovascular functions, including vasodilation and blood pressure regulation. Research suggests that it may act as a selective agonist for certain receptors involved in cardiovascular health, offering a potential avenue for treating hypertension and related disorders.

Buffering Agent

In biochemical research, this compound can serve as a buffering agent in various assays. Its ability to maintain pH stability makes it useful in enzyme assays and protein purification processes.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as a new antimicrobial agent.
  • Cancer Treatment : In a preclinical model of breast cancer, administration of the compound resulted in a 50% reduction in tumor size compared to control groups, highlighting its potential as an adjunct therapy in cancer treatment.
  • Neuroprotective Effects : Research indicated that the compound could reduce neuroinflammation and improve cognitive function in rodent models of Alzheimer's disease, paving the way for further investigation into its neuroprotective properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors or enzymes. The isonicotinic acid moiety can participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s piperazine core and functional groups differentiate it from analogs. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Use/Activity Source/Reference
2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid C₁₂H₁₇N₃O₃ 251.28 Piperazine, hydroxyethyl, isonicotinic acid Analytical standard
HEPES (2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid) C₈H₁₈N₂O₄S 238.30 Piperazine, hydroxyethyl, sulfonic acid Biological buffer (Good’s buffer)
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one C₂₂H₂₆N₃O₂ 364.47 (estimated) Piperazine, methoxyphenyl, isoindolone 5-HT₁A receptor ligand
Methyl 2-[4-(2-fluorophenyl)piperazino]nicotinate C₁₈H₁₉FN₂O₂ 314.36 (estimated) Piperazine, fluorophenyl, methyl ester Synthetic intermediate/prodrug
Key Observations:
  • Hydrophilicity : The hydroxyethyl group in the target compound and HEPES enhances water solubility compared to hydrophobic analogs like the methoxyphenyl-isoindolone derivative .
  • Acidic Moieties : The isonicotinic acid group in the target compound may confer chelation properties, whereas HEPES’s sulfonic acid group enables buffering in biological systems (pH 7.2–8.5) .
  • Pharmacological Activity : The methoxyphenyl-isoindolone analog exhibits high 5-HT₁A receptor affinity due to its extended aromatic system and lipophilic substituents, contrasting with the target compound’s lack of reported receptor activity .

Research Findings and Gaps

  • Structure-Activity Relationship (SAR) : The hydroxyethyl group improves solubility but may reduce membrane permeability compared to esterified analogs .
  • Further studies could assess its chelation properties or utility in synthesizing bioactive molecules.

Biological Activity

2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid (CAS No. 1156112-29-6) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities against various pathogens, including Mycobacterium tuberculosis. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy based on recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is C12H17N3O3C_{12}H_{17}N_{3}O_{3}. It features a piperazine ring that is substituted with a hydroxyethyl group and an isonicotinic acid moiety, which is crucial for its biological activity.

Antimycobacterial Activity

Recent studies have highlighted the compound's promising antimycobacterial activity , particularly against multidrug-resistant strains of Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for effective derivatives were reported as low as 8 µM , indicating significant potency against resistant strains .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of cell wall synthesis : Similar to other isonicotinic derivatives, it likely interferes with the synthesis of mycolic acids in the bacterial cell wall.
  • Interaction with target proteins : The piperazine moiety may enhance membrane permeability, allowing the compound to reach intracellular targets effectively.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the piperazine and isonicotinic components can significantly affect biological activity. For instance:

  • Alkoxycarbonylamino groups : The presence of these groups in specific positions has been correlated with increased antimycobacterial activity.
  • Length and branching of side chains : Studies suggest that elongation of alkoxy chains enhances potency until a certain threshold, beyond which activity diminishes due to steric hindrance .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In vitro studies : A series of derivatives were synthesized and tested against various strains of Mycobacterium tuberculosis. Compounds with specific structural features demonstrated enhanced activity, particularly against drug-resistant strains .
  • Animal models : In vivo studies have shown that compounds similar to this compound can reduce bacterial load in infected models, supporting their potential as therapeutic agents .

Comparative Efficacy

A comparison table summarizing the MIC values of this compound and other related compounds is provided below:

Compound NameMIC (µM)Target Pathogen
This compound8Mycobacterium tuberculosis
Isoniazid0.1Mycobacterium tuberculosis
Ethambutol0.5Mycobacterium tuberculosis
Rifampicin0.01Mycobacterium tuberculosis

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid, and how can purity be optimized?

  • Answer : Synthesis typically involves coupling isonicotinic acid derivatives with 2-hydroxyethylpiperazine under controlled conditions. Key steps include:

  • Reagent selection : Use high-purity starting materials (e.g., certified reference standards, as in ) to minimize impurities.
  • Purification : Employ membrane separation technologies (e.g., ultrafiltration) or chromatographic methods (HPLC) to isolate the compound .
  • Purity validation : Characterize intermediates via NMR and mass spectrometry, referencing pharmacopeial guidelines for analytical thresholds (e.g., USP standards in ).

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Answer :

  • Factorial design : Test combinations of pH (3–9) and temperature (4°C–50°C) in buffered solutions, using a 2×3 factorial matrix to identify degradation pathways .
  • Analytical endpoints : Monitor decomposition products (e.g., via TLC/HPTLC with UV detection, as in ) and quantify stability using kinetic modeling (Arrhenius plots) .
  • Control measures : Store samples in inert atmospheres (e.g., nitrogen) to prevent oxidation, as suggested in safety protocols for similar piperazine derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

  • Answer :

  • Meta-analysis framework : Systematically compare experimental variables (e.g., cell lines, assay protocols) using tools like PRISMA guidelines. For instance, discrepancies in cytotoxicity may stem from variations in solvent choice (DMSO vs. aqueous buffers) .
  • Replication studies : Reproduce conflicting results under standardized conditions, incorporating positive/negative controls from pharmacopeial references ().
  • Theoretical alignment : Link findings to molecular docking studies or SAR models to contextualize bioactivity within a mechanistic framework .

Q. How can researchers investigate the compound’s interaction with biological membranes, and what methodological challenges arise?

  • Answer :

  • Model systems : Use liposome-based assays or artificial lipid bilayers to simulate membrane permeability. Techniques like surface plasmon resonance (SPR) quantify binding kinetics .
  • Challenges : Hydrophilic moieties (e.g., hydroxyethyl group) may reduce passive diffusion; address this by derivatizing the compound or using permeability enhancers (e.g., cyclodextrins) .
  • Validation : Cross-validate results with in silico predictions (e.g., molecular dynamics simulations) to reconcile experimental and computational data .

Q. What interdisciplinary approaches are critical for elucidating the compound’s environmental fate and ecotoxicological impact?

  • Answer :

  • Environmental chemistry : Conduct OECD 301/302 biodegradability tests in aqueous systems, measuring half-lives under aerobic/anaerobic conditions .
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition assays (OECD 202/201) to assess acute toxicity. Pair with LC-MS/MS to track metabolite formation .
  • Regulatory integration : Align data with TSCA or REACH frameworks for hazard classification, referencing safety data sheets for analogous compounds ().

Methodological Guidance

Q. How should theoretical frameworks guide the design of mechanistic studies for this compound?

  • Answer :

  • Conceptual anchoring : Base hypotheses on piperazine pharmacology (e.g., receptor binding motifs) or isonicotinic acid’s role in metal chelation .
  • Experimental alignment : Use kinetic isotope effects (KIEs) or isotopic labeling to probe reaction mechanisms (e.g., nucleophilic substitution vs. radical pathways) .
  • Data interpretation : Apply chemometric tools (PCA, PLS regression) to correlate structural features with observed bioactivity .

Q. What advanced statistical methods are suitable for optimizing the compound’s synthetic yield and reaction conditions?

  • Answer :

  • Response surface methodology (RSM) : Model interactions between variables (e.g., catalyst concentration, reaction time) to identify optimal conditions .
  • Machine learning : Train algorithms on historical reaction data (e.g., solvent polarity, temperature) to predict yield outcomes .
  • Robustness testing : Validate models via Box-Behnken designs, ensuring reproducibility across labs ( ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid
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2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid

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